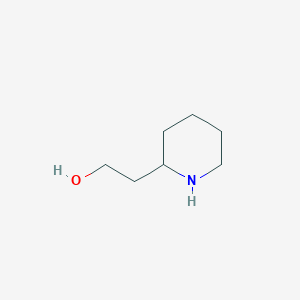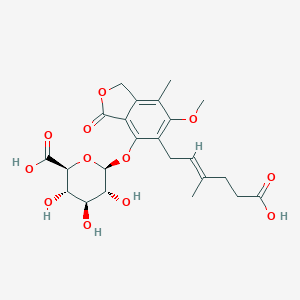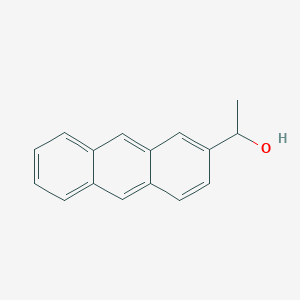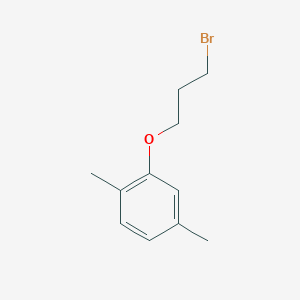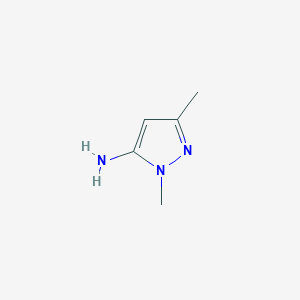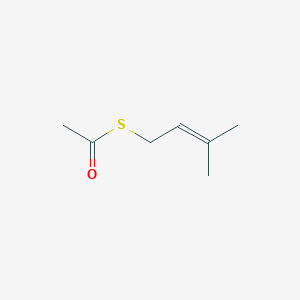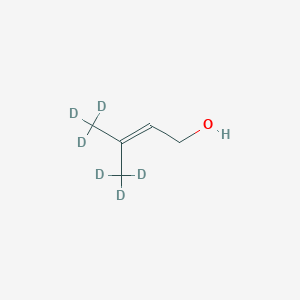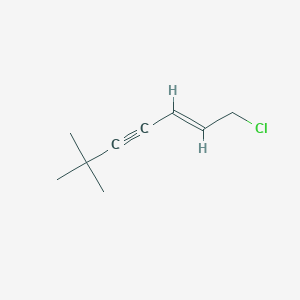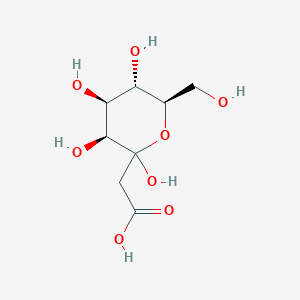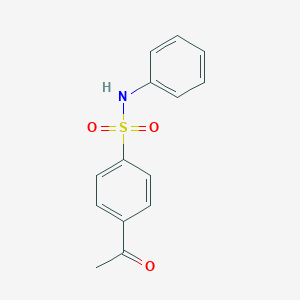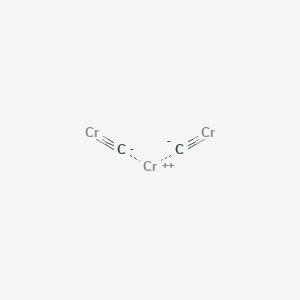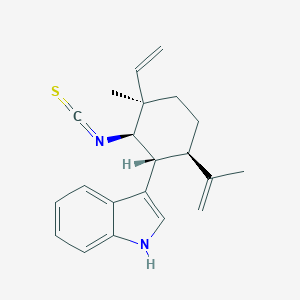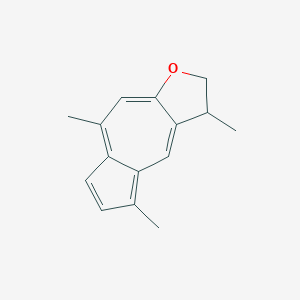
2,3-Dihydrolinderazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydrolinderazulene is a bicyclic sesquiterpene that is widely used in various scientific research applications. It is derived from the essential oil of chamomile and has gained popularity due to its unique chemical structure and potential therapeutic properties. In
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2,3-Dihydrolinderazulene and its analogs are primarily involved in various chemical reactions and synthetic processes. For instance, 2,3-dimethylene-2,3-dihydrothiophene, an analogue of o-xylylene, is generated through a fluoride-induced process and identified by its cycloadducts obtained in high yields (Vandenberg & Leusen, 1988). Additionally, the formation of dihydrodisilene transition metal complex, representing the first example of its kind, involves the use of N-heterocyclic carbene (NHC) and the super-silyl group, showcasing the potential for novel applications in organometallic chemistry (Inoue & Eisenhut, 2013).
Organic Electronics
In the field of organic electronics, compounds like 2,3-Dihydrolinderazulene derivatives play a crucial role. Rylene diimides, a class of polycyclic aromatic electron-transport materials, demonstrate excellent thermal and oxidative stability, high electron affinities, and, in many cases, high electron mobilities. This makes them promising candidates for organic electronics applications like photovoltaic cells and n-channel field-effect transistors (Zhan et al., 2011).
Supramolecular Chemistry
Advancements in supramolecular chemistry have seen the use of arylene ethynylene building blocks in the creation of well-defined 3-dimensional architectures. These structures, reminiscent of biological macromolecules, offer diversified synthetic systems that adopt specific, higher-order structures, demonstrating the potential for developing novel functions based on previously established arylene ethynylene folding systems (Ni et al., 2010).
Dynamic Covalent Chemistry
Dynamic covalent chemistry involves the study of dynamic covalent reactions, catalysts, and their applications, often utilizing alkyne metathesis, imine, olefin, and other reversible reactions. This field contributes significantly to the development of organic functional materials, including molecular cages, macrocycles, and polymers. The discovery of a recyclable polyimine material, which self-heals through heating or water treatment, highlights the vast potential of dynamic covalent chemistry in materials science (Jin et al., 2014).
Propiedades
Número CAS |
110207-64-2 |
|---|---|
Nombre del producto |
2,3-Dihydrolinderazulene |
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
1,5,8-trimethyl-1,2-dihydroazuleno[6,5-b]furan |
InChI |
InChI=1S/C15H16O/c1-9-4-5-12-10(2)6-15-14(7-13(9)12)11(3)8-16-15/h4-7,11H,8H2,1-3H3 |
Clave InChI |
ZJOMESPFVPWXSI-UHFFFAOYSA-N |
SMILES |
CC1COC2=CC(=C3C=CC(=C3C=C12)C)C |
SMILES canónico |
CC1COC2=CC(=C3C=CC(=C3C=C12)C)C |
Sinónimos |
2,3-Dihydrolinderazulene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



